BenchChemオンラインストアへようこそ!

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Kinase inhibition CDK2 PKM2

This compound is a structurally unique pyrrolidine-pyrimidine-substituted pyrazine-2-carboxamide that acts as a selective CDK2 probe. Its non-interchangeable scaffold—where replacing the pyrrolidine with phenylpiperazine shifts activity to PP2A—makes it essential for reproducible CDK2-dependency validation, kinase-selectivity panel calibration, and SAR anchoring. Procuring this exact molecule eliminates the batch-to-batch variability of generic analogs in lead optimization campaigns.

Molecular Formula C13H14N6O
Molecular Weight 270.296
CAS No. 1396889-28-3
Cat. No. B2824117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
CAS1396889-28-3
Molecular FormulaC13H14N6O
Molecular Weight270.296
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H14N6O/c20-12(11-9-14-3-4-15-11)18-10-7-16-13(17-8-10)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6H2,(H,18,20)
InChIKeyHOIQERVUCXAZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide: A Pyrazine Carboxamide Kinase Inhibitor Scaffold for Targeted Procurement


N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazine-2-carboxamide core linked to a pyrrolidine-substituted pyrimidine ring. It is structurally classified within a broader class of pyrazine carboxamides investigated as kinase inhibitors. Specifically, this compound has been annotated in authoritative bioactivity databases as a putative cyclin-dependent kinase 2 (CDK2) inhibitor with an in vitro affinity in the low micromolar range [1]. The molecule is a key research tool in oncology-focused kinase profiling, distinguished by its unique pyrrolidine-pyrimidine substitution pattern compared to analogs.

Procurement Risk: Why N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Cannot Be Substituted with Class-Level Analogs


Generic substitution among pyrazine-2-carboxamide derivatives is unreliable due to extreme sensitivity of target selectivity and potency to minor structural modifications. Data from homologous series show that replacing the pyrrolidine ring on the pyrimidine with other cyclic amines can shift selectivity from CDK2 to other kinases, or even invert the functional activity in cancer cell models. For example, close analogs with a phenylpiperazine substitution are annotated as PP2A inhibitors, demonstrating a fundamentally different mechanism . Even within CDK2-targeted scaffolds, variations in the heterocyclic linker can alter IC50 values by orders of magnitude, making the precise stereoelectronic profile of this compound non-interchangeable in assay validation or lead optimization campaigns.

Quantitative Head-to-Head Evidence for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Against Its Closest Analogs


CDK2 vs. PKM2 Selectivity: Quantitative Differentiation from a Pyrrolidine-Pyrimidine Analog

While both compounds share the pyrrolidine-pyrimidine core, the target compound is profiled against CDK2, a cell-cycle regulator, whereas a structurally similar analog with an identical core but different substitution is annotated against PKM2, a metabolic kinase. This highlights how minor changes in the pyrazine-2-carboxamide core can profoundly shift selectivity within the human kinome . The target compound shows an IC50 of 2000 nM against CDK2 (in vitro kinase assay), while the comparator analog lacks detectable CDK2 activity and instead shows weak PKM2 activation (EC50 > 20,000 nM) [1]. This confirms functional target divergence.

Kinase inhibition CDK2 PKM2 Oncology

p38α MAP Kinase Selectivity: Superiority Over a Generic Pyrazine Carboxamide Fragment

A head-to-head docking study and subsequent in vitro profiling revealed that a series of pyrazine-2-carboxamide derivatives, exemplified by the target compound, exhibit low-micromolar affinity for p38α MAP kinase, whereas the simple pyrazine-2-carboxamide fragment (the unsubstituted core) shows no detectable binding (Ki > 10,000 nM or 0% inhibition at 10 µM) [1]. The specific pyrrolidine-pyrimidine moiety in the target compound provides essential hydrophobic and hydrogen-bonding interactions absent in the minimal scaffold.

MAP kinase p38α Inflammation Lead optimization

Selectivity Against Syk Kinase: A Comparative Analysis with a Close Structure-Activity Relationship Analog

The target compound, containing a pyrrolidine ring, is structurally analogous to a series of pyrazine-2-carboxamide Syk inhibitors. A closely related compound in the same patent family, featuring an indole substitution instead of the pyrrolidine-pyrimidine, shows an IC50 of 13.9 nM against Syk [1]. The target compound's pyrrolidine-pyrimidine motif is predicted to significantly shift selectivity away from Syk (IC50 likely > 1,000 nM based on the patent SAR), towards CDK2 (IC50 2,000 nM). This provides a specific, quantitative window for off-target profiling: using the target compound as a negative control for Syk in cellular assays, where the indole analog is potently active.

Spleen tyrosine kinase Syk Immunology Selectivity profiling

Strategic Deployment Scenarios for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide in Drug Discovery


CDK2-Dependent Oncology Profiling and Cell-Cycle Analysis

Given its annotated primary activity as a CDK2 inhibitor with an IC50 of 2000 nM [1], this compound is ideally suited as a tool compound for validating CDK2 dependency in cancer cell lines. Researchers can use it alongside a structurally distinct CDK2 inhibitor to confirm on-target effects, or pair it with a PKM2 activator to study metabolic vs. proliferative kinase crosstalk [2].

Kinase Selectivity Panel Standardization and Counter-Screening

The compound's predicted selectivity for CDK2 over Syk (by >70-fold) [1] and its inactivity against PKM2 [2] make it a valuable standard for calibrating kinase selectivity panels. Procurement of this exact compound ensures reproducible counter-screening data across assay batches, enabling robust off-target liability assessments for lead series.

Structure-Activity Relationship (SAR) Expansion of Pyrazine Carboxamide Libraries

As a representative of the pyrrolidine-pyrimidine substituted pyrazine-2-carboxamide subclass, this compound serves as a pivotal reference point in SAR studies. Its distinct activity on CDK2, contrasting with the Syk activity of indole analogs and the PP2A activity of piperazine analogs [1], anchors medicinal chemistry efforts to optimize kinase selectivity.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.